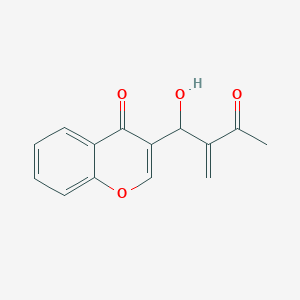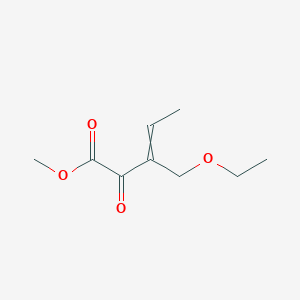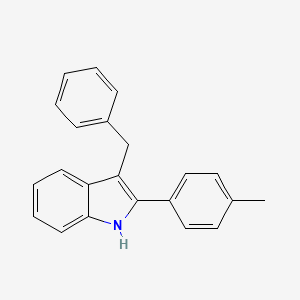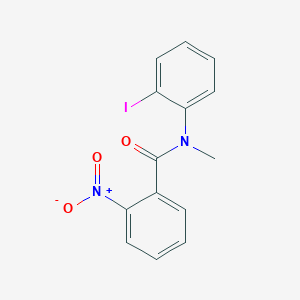
2-Amino-5-(ethoxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(ethoxymethyl)phenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 2-position and an ethoxymethyl group at the 5-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethoxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an appropriate phenol derivative undergoes substitution with an amino group in the presence of a suitable catalyst and reaction conditions .
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(ethoxymethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt) are commonly used oxidizing agents.
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-(ethoxymethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(ethoxymethyl)phenol primarily involves its antioxidant properties. The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells . It also chelates metal ions, reducing their catalytic activity in oxidative reactions . Additionally, it modulates cell signaling pathways and gene expression, contributing to its protective effects against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar in structure but lacks the ethoxymethyl group, which affects its chemical properties and reactivity.
5-Aminosalicylic Acid: Contains an amino group and a carboxyl group, used primarily in medical applications for its anti-inflammatory properties.
4-Amino-2-hydroxybenzoic Acid: Another phenol derivative with different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
2-Amino-5-(ethoxymethyl)phenol is unique due to the presence of both an amino group and an ethoxymethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
824933-91-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-amino-5-(ethoxymethyl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,11H,2,6,10H2,1H3 |
InChI Key |
XXYOEHFIZOPMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


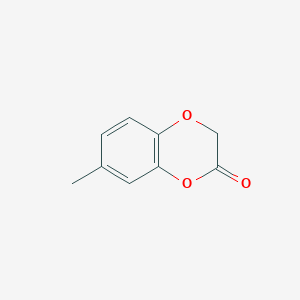
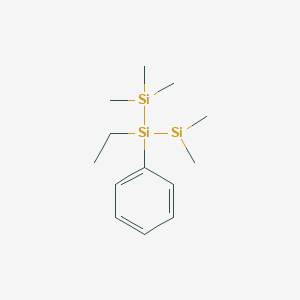
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
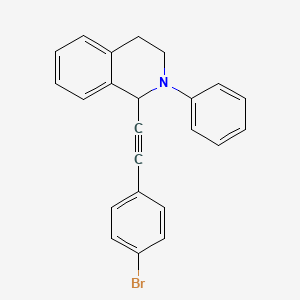
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
